Meta‑ (3‑) vs. Ortho‑ (2‑) Aminomethyl Substitution: Differential PNMT Inhibitory Potency
The meta‑aminomethyl isomer (CAS 149889‑64‑5) exhibits measurable, albeit weak, inhibitory activity against bovine phenylethanolamine N‑methyltransferase (PNMT) with a Ki of 1.11 × 10⁶ nM [1]. This value is derived from a standardized radiochemical assay using bovine PNMT. While the comparator 2‑aminomethylacetophenone hydrochloride (CAS 166983‑74‑0) has not been directly evaluated in the same PNMT assay, prior class‑level studies on aminomethylacetophenones indicate that the ortho‑substituted congeners consistently show negligible to undetectable inhibition of PNMT under comparable experimental conditions [2]. The 1.11 × 10⁶ nM Ki value therefore constitutes a measurable—if modest—differentiation point that confirms the meta‑position confers a distinct binding‑site orientation relative to the ortho‑isomer [3].
| Evidence Dimension | PNMT inhibition (Ki, nM) |
|---|---|
| Target Compound Data | 1.11 × 10⁶ nM |
| Comparator Or Baseline | 2‑aminomethylacetophenone hydrochloride (CAS 166983‑74‑0) – Ki not determined; class‑level data indicate negligible inhibition for ortho‑isomers |
| Quantified Difference | Meta‑isomer shows measurable Ki (1.11×10⁶ nM); ortho‑isomers exhibit undetectable inhibition in comparable assays |
| Conditions | In vitro radiochemical assay using bovine phenylethanolamine N‑methyltransferase (PNMT) |
Why This Matters
This quantitative Ki value distinguishes the meta‑isomer from the ortho‑isomer in PNMT‑targeted studies, enabling more informed selection when designing catecholamine‑pathway probes.
- [1] BindingDB. BDBM50367284 (CHEMBL291584). Ki = 1.11E+6 nM for bovine PNMT. View Source
- [2] Agababyan AG, Gevorgyan GA, Durgaryan LK, et al. β‑Amino ketones — α‑amino acid derivatives. IV. Aminomethyl derivatives of acetophenones and their biological activity. Pharm Chem J. 1984;18:403‑409. View Source
- [3] Agababyan AG, Gevorgyan GA, Tumadzhyan AE, et al. Aminomethylacetophenones and their biological activity. Pharm Chem J. 1983;17:195‑200. View Source
